3-(Trifluoromethoxy)cinnamic acid

Übersicht

Beschreibung

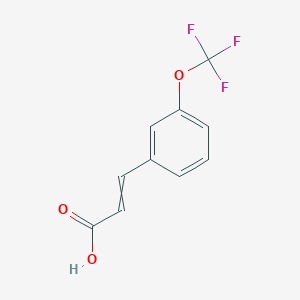

3-(Trifluoromethoxy)cinnamic acid is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a propenoic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethoxy)cinnamic acid typically involves the reaction of 3-(trifluoromethoxy)benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters, leading to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Trifluoromethoxy)cinnamic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the propenoic acid moiety to an alcohol or alkane.

Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

3-(Trifluoromethoxy)cinnamic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 3-(Trifluoromethoxy)cinnamic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Propenoic acid, 3-phenyl-: Lacks the trifluoromethoxy group, resulting in different chemical and biological properties.

2-Propenoic acid, 3-[3-chloro-4-(trifluoromethoxy)phenyl]-: Contains an additional chlorine atom, which can alter its reactivity and applications.

Uniqueness

The presence of the trifluoromethoxy group in 3-(Trifluoromethoxy)cinnamic acid imparts unique properties, such as increased lipophilicity and stability, making it distinct from other similar compounds

Biologische Aktivität

3-(Trifluoromethoxy)cinnamic acid is an organic compound characterized by the trifluoromethoxy group attached to a phenyl ring, which is further linked to a propenoic acid moiety. This compound has gained attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure

The chemical formula for this compound is . The presence of the trifluoromethoxy group enhances its lipophilicity, impacting its biological properties and interactions within biological systems.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown significant activity against various bacterial strains, including:

- Staphylococcus aureus

- Enterococcus faecalis

- Mycobacterium smegmatis

In vitro tests demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 0.15 to 5.57 µM against resistant strains, indicating strong antibacterial potential . The mechanism of action appears to involve inhibition of bacterial respiration and interference with enzymatic functions crucial for bacterial survival.

Anticancer Properties

Research into the anticancer properties of this compound has revealed promising results. Studies indicate that it can induce apoptosis in cancer cell lines while exhibiting low cytotoxicity towards normal cells. For instance, a derivative of this compound showed an IC50 value of 5.33 µM against the A549 lung cancer cell line, demonstrating its potential as a therapeutic agent .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. SAR studies have indicated that the presence of trifluoromethyl groups can enhance activity compared to other substitutions on the cinnamic acid backbone. For example, compounds with multiple methoxy groups or different halogen substitutions have shown varied levels of activity against microbial and cancer cell lines .

| Compound | Activity Type | IC50 Value (µM) | Notes |

|---|---|---|---|

| This compound | Antibacterial | 0.15 - 5.57 | Effective against MRSA |

| Ester derivative S5 | Antitumor | 5.33 | Low toxicity on normal cells |

| Trans-cinnamic acid analogs | Growth inhibition | 38.9% inhibition at 1 mM | Enhanced activity compared to parent compound |

The mechanism by which this compound exerts its biological effects involves several pathways:

- Cell Membrane Penetration : The lipophilic nature due to the trifluoromethoxy group allows better penetration into cell membranes.

- Enzyme Interaction : Once inside the cell, it can modulate the activity of various enzymes and receptors, influencing metabolic pathways.

- Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways leading to programmed cell death.

Study on Antimicrobial Efficacy

In a study assessing various derivatives of cinnamic acid, researchers found that this compound exhibited superior antibacterial properties compared to its analogs. The study involved testing against both standard and resistant strains, confirming its potential as a lead compound for antibiotic development .

Cancer Cell Line Research

Another significant study focused on the anticancer effects of this compound on various human cancer cell lines. The results indicated that it not only inhibited cell proliferation but also induced apoptosis through activation of caspase pathways .

Eigenschaften

IUPAC Name |

3-[3-(trifluoromethoxy)phenyl]prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3O3/c11-10(12,13)16-8-3-1-2-7(6-8)4-5-9(14)15/h1-6H,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLKZZEYGXRWYNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.